3-{[(4-Oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}propanoic acid
Overview
Description
3-{[(4-Oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}propanoic acid is a chemical compound belonging to the quinazolinone family Quinazolinones are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-{[(4-Oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}propanoic acid typically involves the following steps:
Formation of 4-Oxo-3,4-dihydroquinazoline: This can be achieved by reacting anthranilic acid with acetic anhydride and urea under reflux conditions.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced by reacting the quinazolinone derivative with 3-mercaptopropanoic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods: In an industrial setting, the synthesis process is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the sulfanyl group to a sulfoxide or sulfone.
Reduction: Reduction reactions can reduce the quinazolinone ring to a dihydroquinazoline.
Substitution: Substitution reactions can replace the sulfanyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (mCPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Dihydroquinazolines.
Substitution Products: Various derivatives depending on the substituent.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 3-{[(4-Oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}propanoic acid is studied for its potential antimicrobial and antiviral properties. It has shown promise in inhibiting the growth of various pathogens.
Medicine: In medicine, this compound is explored for its anticancer properties. It has been found to induce apoptosis in cancer cells and inhibit tumor growth in preclinical studies.
Industry: In industry, this compound is used in the development of pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable component in the synthesis of active ingredients.
Mechanism of Action
The mechanism by which 3-{[(4-Oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}propanoic acid exerts its effects involves multiple molecular targets and pathways:
Molecular Targets: It interacts with various enzymes and receptors in the cell, leading to the disruption of cellular processes.
Pathways Involved: The compound can interfere with signal transduction pathways, leading to cell death or inhibition of cell proliferation.
Comparison with Similar Compounds
Quinazolinone Derivatives: These compounds share a similar core structure and exhibit similar biological activities.
Sulfanyl-containing Compounds: Compounds with sulfanyl groups are known for their reactivity and biological activity.
Uniqueness: 3-{[(4-Oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}propanoic acid stands out due to its specific combination of the quinazolinone core and the sulfanyl group, which contributes to its unique reactivity and biological properties.
Properties
IUPAC Name |
3-[(4-oxo-3H-quinazolin-2-yl)methylsulfanyl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3S/c15-11(16)5-6-18-7-10-13-9-4-2-1-3-8(9)12(17)14-10/h1-4H,5-7H2,(H,15,16)(H,13,14,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXBOFHHRHHYAGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)CSCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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